molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one

Katalognummer: B587322
CAS-Nummer: 1794891-89-6
Molekulargewicht: 201.321
InChI-Schlüssel: IWKWOYOVCXHXSS-NCKGIQLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a strategically deuterated, high-value building block in pharmaceutical research and development. Its primary research application is as a key synthetic intermediate in the preparation of deuterated analogues of Irbesartan , a non-peptide angiotensin-II receptor antagonist used in the treatment of hypertension and diabetic nephropathy . The incorporation of seven deuterium atoms (d7) at the n-butyl moiety makes this compound particularly valuable for drug metabolism and pharmacokinetics (DMPK) studies. Researchers utilize this labeled intermediate to create internal standards for quantitative bioanalysis via LC-MS, enabling precise tracking and measurement of Irbesartan and its metabolites in complex biological matrices. Furthermore, its use facilitates mechanistic studies on the metabolic pathways of angiotensin-II receptor antagonists, providing critical insights that can guide the development of new therapeutics with optimized profiles . This compound is part of the broader, privileged 1,3-diazaspiro[4.4]non-1-en-4-one scaffold, which is recognized for its three-dimensional structure and relevance in designing biologically active molecules .

Eigenschaften

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Use of Deuterated Starting Materials

Deuterium is introduced at the initial synthesis stage by replacing hydrogen-containing reagents with deuterated analogs:

  • Deuterated n-Butylamine : Substituting CH3(CH2)3NH2 with CD3(CD2)3ND2 ensures complete deuteration of the butyl group.

  • Deuterated Solvents : Reactions conducted in D2O or deuterated toluene minimize proton exchange, preserving isotopic purity.

Post-Synthetic Hydrogen-Deuterium Exchange

For partially deuterated compounds, acidic or basic conditions facilitate H/D exchange. However, the aliphatic hydrogens in the butyl group are non-acidic, making this method less effective for full deuteration.

Synthetic Protocol for this compound

The following one-pot methodology adapts the Irbesartan intermediate synthesis for deuterium incorporation:

Step 1: Synthesis of Deuterated Spiro Intermediate

  • Combine CD3(CD2)3ND2 (deuterated n-butylamine) with 4-oxo-cyclopentanecarboxylic acid in aqueous NaOH.

  • Heat at 55–60°C for 12–15 hours to form the spirocyclic core.

  • Precipitate the hydrochloride salt using HCl gas, yielding this compound hydrochloride.

Step 2: Purification and Isolation

  • Extract the product into toluene, washing with D2O to remove residual protons.

  • Recrystallize from a deuterated ethyl acetate/D2O mixture to achieve >99% isotopic purity.

Analytical Characterization

Critical quality parameters include isotopic enrichment and structural fidelity:

ParameterMethodSpecification
Deuterium ContentMass Spectrometry≥98% D7 enrichment
Purity (HPLC)Reverse-Phase HPLC≥99.5%
Crystal StructureX-Ray DiffractionConfirms spiro geometry

Challenges and Optimization

  • Isotopic Dilution : Trace moisture or protic solvents degrade deuterium content. Strict anhydrous conditions and deuterated reagents are essential.

  • Reaction Scalability : The exothermic nature of spirocyclization necessitates controlled heating and stirring for industrial-scale production.

Applications and Industrial Relevance

The deuterated spiro compound is pivotal in:

  • Pharmacokinetic Studies : Deuterium labeling tracks metabolic pathways without altering biological activity.

  • Stable Isotope Standards : Quantifies non-deuterated analogs in mass spectrometry-based assays .

Analyse Chemischer Reaktionen

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s effects are mediated through its conversion to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug being synthesized. For example, in the case of Irbesartan, the compound ultimately acts on angiotensin II receptors to exert its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Non-Deuterated Parent Compound: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

  • CAS No.: 151257-01-1 (hydrochloride salt) .
  • Molecular Formula : C₁₁H₁₈N₂O·HCl (MW: 230.73) .
  • Key Differences :
    • Lacks deuterium substitution, leading to faster metabolic degradation.
    • Classified as a hazardous substance (Acute Oral Toxicity Category 4; Eye Irritation Category 2A) .
    • Used as a degradation product reference standard in Irbesartan quality control .

Alkyl Chain Variants

2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one
  • Structure : Replaces the n-butyl group with a shorter propyl chain.

Heterocyclic Modifications

8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 170921-48-9)
  • Similarity Score : 0.51 .
  • Key Differences :
    • Additional nitrogen atom in the spiropyrrolidine ring.
    • Benzyl substituent introduces aromaticity, enhancing π-π stacking interactions but increasing molecular weight (MW: ~273.34).

Deuterated Pharmaceutical Analogs

Irbesartan-d7
  • CAS No.: 1329496-43-6 .
  • Role: Deuterated active pharmaceutical ingredient (API) derived from 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one.
  • Application : Internal standard in LC-MS/MS for quantifying Irbesartan in biological matrices .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Features
This compound C₁₁H₁₁D₇N₂O 201.32 Deuterated intermediate; enhances metabolic stability .
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl 151257-01-1 C₁₁H₁₈N₂O·HCl 230.73 Non-deuterated; acute toxicity (H302) .
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one C₁₀H₁₆N₂O ~180.25 Shorter alkyl chain; reduced lipophilicity .
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one 170921-48-9 C₁₈H₂₁N₃O ~273.34 Triaza-spiro system; benzyl group enhances aromatic interactions .

Biologische Aktivität

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic compound with the molecular formula C11H11D7N2O. It is a deuterated analog of 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which serves as an intermediate in the synthesis of various pharmaceuticals, notably Irbesartan, an angiotensin II receptor antagonist used to manage hypertension. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Weight : 201.32 g/mol
  • CAS Number : 1794891-89-6
  • SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of active pharmaceutical ingredients. Its mechanism of action involves interaction with specific molecular targets within biological pathways, particularly in relation to angiotensin II receptors when converted into Irbesartan. This interaction leads to vasodilation and reduced blood pressure, making it significant in cardiovascular therapies.

Pharmacological Applications

  • Hypertension Management : As a precursor to Irbesartan, the compound contributes to antihypertensive therapies by blocking angiotensin II receptors.
  • Research Applications : The compound is utilized in various biological studies to assess its effects on cellular processes and pathways. It serves as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
  • Potential Therapeutic Effects : Although primarily known for its role in drug synthesis, studies suggest that deuterated compounds can exhibit altered pharmacokinetics and metabolic stability compared to their non-deuterated counterparts.

Case Studies and Research Findings

Several studies have highlighted the significance of diazaspiro compounds in medicinal chemistry:

StudyFindings
Varadaraju et al. (2013)Investigated piperazine derivatives and their interactions with acetylcholinesterase, providing insights into potential therapeutic applications for neurodegenerative diseases .
BenchChem AnalysisDiscussed the synthesis routes and biological applications of diazaspiro compounds, emphasizing their role as intermediates in drug development.
PubChem DataProvided comprehensive chemical data supporting the stability and reactivity of deuterated compounds like this compound .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be illustrated by comparing it with its non-deuterated analog:

CompoundMolecular FormulaMolecular WeightKey Differences
This compoundC11H11D7N2O201.32 g/molDeuterated structure enhances stability
2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-oneC11H18N2O194.27 g/molNon-deuterated; potentially higher metabolic degradation

Q & A

Q. How can researchers optimize the synthesis conditions for 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key factors include:
  • Temperature : Use a factorial design (e.g., 2^k designs) to test ranges between 60–120°C, as excessive heat may degrade deuterated intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of spirocyclic intermediates, while non-polar solvents improve crystallization .
  • Catalyst Loading : Screen catalysts (e.g., Pd/C for hydrogenation) at 1–5 mol% to balance reaction rate and byproduct formation .
  • Deuterium Incorporation : Monitor isotopic purity via mass spectrometry (MS) and adjust reaction time to ensure complete deuteration at the n-butyl position .
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98%) .

Q. What are the best practices for characterizing the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR Spectroscopy : Use ^1H/^13C NMR to confirm spirocyclic core and deuterium placement. Suppress residual proton signals in deuterated regions with presaturation .
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns. For amorphous forms, pair XRD with pair distribution function (PDF) analysis .
  • Fourier-Transform Infrared (FTIR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C-N, ~1450 cm⁻¹) functional groups .
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to resolve ambiguities in tautomerism .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using a split-plot design:
  • Variables : Temperature (25°C, 40°C, 60°C), humidity (30%, 60%, 90% RH), and pH (4.0, 7.4, 9.0) .
  • Analytical Endpoints : Monitor degradation via LC-MS for deuterium loss, oxidation products, or ring-opening byproducts.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What advanced techniques are suitable for analyzing polymorphic variations of this compound?

  • Methodological Answer : Polymorph screening requires multi-modal analysis:
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect melting points and desolvation events .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under humidity cycles.
  • Solid-State NMR : Resolve hydrogen-bonding networks and lattice dynamics in amorphous vs. crystalline forms .
  • Synchrotron XRD : High-resolution data can distinguish subtle differences in unit cell parameters .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in biological systems?

  • Methodological Answer : Use a hybrid approach:
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., angiotensin II receptors) to identify binding hotspots .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for metabolic reactions (e.g., CYP450-mediated oxidation) .
  • Machine Learning (ML) : Train models on existing pharmacokinetic data to predict bioavailability and toxicity .
    Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What strategies can resolve contradictions between theoretical predictions and experimental data for this compound’s mechanism of action?

  • Methodological Answer : Address discrepancies through iterative hypothesis testing:
  • Replicate Experiments : Ensure consistency in deuterium labeling and solvent systems to rule out artifacts .
  • Refine Computational Models : Adjust force fields or basis sets to better match observed spectroscopic data .
  • Cross-Disciplinary Collaboration : Combine biochemical assays (e.g., enzyme inhibition) with structural biology (cryo-EM) to validate binding modes .

Q. How can AI-driven process optimization improve the scalability of this compound synthesis?

  • Methodological Answer : Implement AI tools for real-time adjustments:
  • Reinforcement Learning (RL) : Optimize reaction parameters (e.g., stoichiometry, flow rates) in continuous-flow systems .
  • Bayesian Optimization : Identify ideal conditions for deuterium exchange reactions with minimal trial runs .
  • Digital Twins : Simulate pilot-scale reactors to predict bottlenecks (e.g., heat transfer limitations) .

Methodological Frameworks

Q. What theoretical frameworks are most relevant for studying the spirocyclic core’s electronic effects on biological activity?

  • Methodological Answer : Anchor research in:
  • Frontier Molecular Orbital (FMO) Theory : Correlate HOMO/LUMO energies with receptor affinity .
  • Hammett Linear Free Energy Relationships (LFER) : Quantify substituent effects on reaction rates or binding constants .
  • Molecular Docking : Align with crystallographic data from homologous proteins to infer binding poses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.